molecular formula C25H16N4O2 B1183629 BCBDQVDEKGEUGP-UHFFFAOYSA-N

BCBDQVDEKGEUGP-UHFFFAOYSA-N

Cat. No.: B1183629
M. Wt: 404.429
InChI Key: BCBDQVDEKGEUGP-UHFFFAOYSA-N
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Description

No direct information on the compound with InChI Key BCBDQVDEKGEUGP-UHFFFAOYSA-N is available in the provided evidence. However, the methodology for analyzing similar compounds can be inferred from the available data on structurally related molecules, as discussed below.

Properties

Molecular Formula

C25H16N4O2

Molecular Weight

404.429

InChI

InChI=1S/C25H16N4O2/c1-29-14-23(12-26,13-27)24(25(29)17-9-2-3-11-19(17)28-22(25)31)18-10-5-7-15-6-4-8-16(20(15)18)21(24)30/h2-11H,14H2,1H3,(H,28,31)

InChI Key

BCBDQVDEKGEUGP-UHFFFAOYSA-N

SMILES

CN1CC(C2(C13C4=CC=CC=C4NC3=O)C5=CC=CC6=C5C(=CC=C6)C2=O)(C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights methodologies for comparing compounds based on structural features, physicochemical properties, and bioactivity. Below is a comparative analysis inspired by the frameworks in , and 18:

Table 1: Key Properties of Compounds from Evidence

Property CAS 1455091-10-7 CAS 10601-19-1 CAS 1046861-20-4
Molecular Formula C₁₇H₁₃NO₄ C₁₀H₉NO₂ C₆H₅BBrClO₂
Molecular Weight 295.29 g/mol 175.18 g/mol 235.27 g/mol
Bioactivity High lipophilicity, moderate solubility High solubility (0.24 mg/mL) High GI absorption, BBB permeable
Synthetic Accessibility Moderate (Score: 2.07) Not specified High (Score: 2.07)
Leadlikeness 1.0 Not specified 1.0
PAINS Alerts 0.0 Not specified 0.0

Structural Similarity Analysis

CAS 1455091-10-7 (YTWDBRIDKWWANA-UHFFFAOYSA-N)

  • Similar Compounds :

  • 5-Methyl-2-phenoxy-4-carboxylic acid (Similarity: 0.77)
  • 4-Hydroxy-7-phenoxyisoquinoline-3-carboxylate (Similarity: 0.70) Key Differences: Modifications in aromatic substituents (e.g., phenoxy groups) influence solubility and bioactivity. Higher molecular weight correlates with increased lipophilicity compared to simpler analogs.

CAS 10601-19-1

  • Similar Compounds :

  • 5-Methoxy-1-methylindole-3-carboxaldehyde (Similarity: 0.97)
  • 5-Hydroxy-1H-indole-3-carboxaldehyde (Similarity: 0.91)
    • Key Differences : Substituents like methoxy or hydroxy groups alter electronic properties, affecting reactivity and metabolic stability. For example, methoxy derivatives show enhanced stability over hydroxylated analogs.

CAS 1046861-20-4

  • Similar Compounds :

  • (3-Bromo-5-chlorophenyl)boronic acid (Similarity: 0.87)
  • (6-Bromo-2,3-dichlorophenyl)boronic acid (Similarity: 0.71)
    • Key Differences : Halogen substitutions (Br, Cl) significantly impact binding affinity in Suzuki-Miyaura coupling reactions. Boronic acid derivatives with multiple halogens exhibit higher reactivity but lower solubility.

Functional Group Impact

  • Carboxylic Acids/Esters (e.g., CAS 1455091-10-7): Improve water solubility but may reduce membrane permeability .
  • Indole Derivatives (e.g., CAS 10601-19-1): Enhance interactions with aromatic residues in target proteins, critical for kinase inhibition .
  • Boronic Acids (e.g., CAS 1046861-20-4): Facilitate cross-coupling reactions in synthesis but require careful handling due to hydrolytic instability .

Research Findings and Methodological Insights

  • Synthetic Strategies : and emphasize multi-step synthesis with Pd-catalyzed cross-coupling (e.g., Suzuki reactions) and esterification as key steps .
  • Computational Modeling: Similarity scores (e.g., Tanimoto coefficients) are used to prioritize compounds for screening, balancing structural novelty and synthetic feasibility .
  • Bioactivity Optimization : Lipophilic efficiency (LipE) and leadlikeness scores guide the selection of compounds with optimal drug-like properties .

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